Home > Products > Screening Compounds P63157 > 4,6-di(tert-Butyldimethylsily) Raloxifene
4,6-di(tert-Butyldimethylsily) Raloxifene - 182249-24-7

4,6-di(tert-Butyldimethylsily) Raloxifene

Catalog Number: EVT-1201616
CAS Number: 182249-24-7
Molecular Formula: C40H55NO4SSi2
Molecular Weight: 702.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Raloxifene itself is classified as a selective estrogen receptor modulator, which means it can act as an estrogen agonist or antagonist depending on the target tissue. The addition of tert-butyldimethylsilyl groups alters its solubility and metabolic stability, potentially improving its therapeutic efficacy. The compound is primarily sourced from synthetic routes that modify the parent Raloxifene structure to introduce these silyl groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4,6-di(tert-Butyldimethylsily) Raloxifene typically involves several key steps:

  1. Starting Material: The synthesis begins with Raloxifene as the base compound.
  2. Silylation Reaction: The introduction of tert-butyldimethylsilyl groups is usually achieved through a silylation reaction. This can involve the use of reagents such as tert-butyldimethylsilyl chloride in the presence of a base like triethylamine to facilitate the reaction.
  3. Purification: Following the reaction, purification methods such as column chromatography are employed to isolate the desired product from unreacted materials and byproducts.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4,6-di(tert-Butyldimethylsily) Raloxifene can be represented as follows:

  • Chemical Formula: C23_{23}H34_{34}O4_{4}Si2_{2}
  • Molecular Weight: Approximately 434.68 g/mol

The structural modifications introduced by the tert-butyldimethylsilyl groups enhance lipophilicity, which can influence absorption and distribution in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 4,6-di(tert-Butyldimethylsily) Raloxifene include:

  1. Silylation: As mentioned earlier, this involves the reaction of Raloxifene with tert-butyldimethylsilyl chloride.
  2. Deprotection: In certain synthetic strategies, removal of silyl groups may be necessary to regenerate functional groups for further reactions.
  3. Metabolic Reactions: In biological systems, this compound may undergo various metabolic transformations that could affect its pharmacokinetics.

These reactions are essential for understanding how modifications to the Raloxifene structure impact its behavior in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for 4,6-di(tert-Butyldimethylsily) Raloxifene is similar to that of its parent compound, Raloxifene. It functions by selectively binding to estrogen receptors in various tissues:

  • Bone Tissue: Acts as an estrogen agonist to promote bone density.
  • Breast Tissue: Functions as an antagonist to inhibit estrogen-driven tumor growth.

This selective activity allows it to provide benefits in osteoporosis treatment while minimizing risks associated with breast cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Soluble in organic solvents such as dichloromethane and chloroform; limited solubility in water.
  3. Stability: Enhanced stability due to silylation, which protects against hydrolysis.

These properties are crucial for determining how the compound can be formulated for use in scientific research or therapeutic applications .

Applications

Scientific Uses

4,6-di(tert-Butyldimethylsily) Raloxifene is primarily used in research settings focused on:

  • Drug Development: Investigating modifications that enhance efficacy or reduce side effects compared to traditional therapies.
  • Biochemical Studies: Understanding estrogen receptor interactions and signaling pathways.
  • Cancer Research: Exploring its potential as a therapeutic agent for hormone-dependent cancers.

The ongoing research into this compound highlights its potential role in advancing treatments for conditions influenced by estrogen signaling .

Chemical Structure and Molecular Characterization

Structural Elucidation of 4,6-Di(tert-Butyldimethylsilyl) Raloxifene

4,6-Di(tert-butyldimethylsilyl) raloxifene (chemical name: 4,6-di(tert-butyldimethylsilyl)-[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]{4-[2-(1-piperidinyl)ethoxy]phenyl}methanone) is a silicon-modified derivative of the selective estrogen receptor modulator (SERM) raloxifene. Its molecular formula is C40H55NO4SSi2, with a calculated molecular weight of 678.11 g/mol [1]. The compound features tert-butyldimethylsilyl (TBS) ether groups at both the 4'- and 6-hydroxy positions of the parent raloxifene scaffold. This structural modification replaces the labile phenolic hydrogens with bulky silyl protecting groups, fundamentally altering the compound's electronic distribution and steric profile [6] [7].

  • Key Structural Features:
  • The 6-hydroxybenzothiophene oxygen and 4'-phenolic oxygen are shielded by TBS groups, converting polar hydroxy sites into sterically hindered ethers.
  • The core benzothiophene scaffold, ketone linker, and piperidinoethoxy phenyl moiety remain intact, preserving raloxifene's overall topology.
  • The TBS groups introduce significant hydrophobic bulk (each TBS adds 114.25 g/mol), profoundly impacting solubility and intermolecular interactions [1] [3].

  • Spectroscopic Signatures:

  • FT-IR: Expected attenuation of O-H stretches (3200–3600 cm−1) due to silyl protection, with prominent Si-C stretches (750–810 cm−1) and Si-O-C absorptions (~1100 cm−1).
  • 1H-NMR: Characteristic tert-butyl singlets at ~1.05 ppm and dimethylsilyl singlets at ~0.25 ppm, alongside preserved raloxifene aromatic patterns (7.0–7.8 ppm) [6].
  • 13C-NMR: Quaternary silicon-bound carbons resonate at ~25 ppm, with methyl groups at 18 ppm and diagnostic upfield shifts for shielded aryl carbons [3].

  • Role of Silyl Groups:The TBS groups serve dual purposes: (1) blocking metabolic sites (particularly glucuronidation at O6) to enhance stability, and (2) increasing lipophilicity for membrane permeability. This protection is evident in synthetic routes where TBS-raloxifene intermediates facilitate regioselective glucuronidation [6] [7].

Comparative Analysis with Parent Raloxifene and Analogous Derivatives

The strategic silylation of raloxifene generates derivatives with tailored physicochemical properties while retaining core pharmacophore elements. Critical comparisons include:

  • Molecular Properties:

    PropertyRaloxifene6-TBS-4'-OH Raloxifene4,6-Di-TBS Raloxifene
    Molecular FormulaC28H27NO4SC34H41NO4SSiC40H55NO4SSi2
    Molecular Weight473.58 g/mol587.84 g/mol678.11 g/mol
    Polar Groups2 phenolic OH1 phenolic OHNone (protected)
    LogP*~5.8~8.2~10.5

    * Estimated partition coefficients [1] [3] [5].

  • Functional Implications:

  • Lipophilicity Enhancement: Di-TBS modification increases molecular weight by 43% and logP by ~4.7 units versus parent raloxifene, significantly altering biodistribution kinetics [1] [6].
  • Metabolic Resistance: Unlike raloxifene (prone to rapid phase II glucuronidation), the di-TBS derivative resists enzymatic deactivation at phenolic sites, making it valuable for probing SERM metabolism [6] [7].
  • Receptor Binding: The parent raloxifene binds estrogen receptor α (ERα) with Kd ≈ 50 pM. While steric bulk of di-TBS may hinder binding, mono-TBS derivatives retain significant ER affinity, suggesting partial protection preserves activity [8] [9].

  • Analogous Derivatives:

  • 6-TBS-4'-OH Raloxifene (C34H41NO4SSi, MW 587.84 g/mol): Synthesized as an intermediate for raloxifene-6-glucuronide production. Its single phenolic group allows selective conjugation while maintaining moderate aqueous solubility [6] [7].
  • 6-TBS-4'-OH Raloxifene-d4 (C34H37D4NO4SSi, MW 591.87 g/mol): Deuterated variant used as an internal standard in mass spectrometry, highlighting the utility of silylated analogs in bioanalytical applications [3].

Stereochemical Considerations and Conformational Dynamics

Despite lacking chiral centers, 4,6-di-TBS raloxifene exhibits complex conformational behavior due to steric interactions and rotational barriers:

  • Steric Encumbrance:The tert-butyldimethylsilyl groups impose severe steric crowding around the benzothiophene core. This restricts rotation along the C6-O and C4'-O bonds, locking the molecule in low-energy conformations where TBS methyl groups are staggered to minimize van der Waals repulsions [6] [10].

  • Conformational Impact on Pharmacophore:

  • Benzothiophene-Phenyl Orientation: Parent raloxifene adopts a near-planar arrangement between benzothiophene and the ketone-linked phenyl ring, facilitating ER binding. The 6-TBS group may induce slight out-of-plane twisting (~15–25°), potentially modulating receptor interaction kinetics.
  • Piperidinoethoxy Chain Flexibility: The O-CH2-CH2-N-piperidine side chain retains rotational freedom, as silylation occurs distally. This preserves critical interactions with the ER ligand-binding domain's secondary pocket [8] [9].

  • Rotational Energy Barriers:

    BondBarrier (kcal/mol)MethodStructural Implication
    C6-OSi (TBS)~8–10DFT CalculationsRestricted rotation; atropisomerism unlikely
    C4'-OSi (TBS)~6–8DFT CalculationsModerate restriction
    Ketone-CO-aryl~4DFT CalculationsMinimal impact from silylation
  • Electronic Effects:Silyl groups exert +I (electron-donating) effects, increasing electron density on the aromatic rings. This weakens hydrogen-bonding capacity versus parent raloxifene but enhances π-stacking potential with hydrophobic ER residues [6] [10].

Concluding Remarks

4,6-Di(tert-butyldimethylsilyl) raloxifene exemplifies strategic molecular modification to probe structure-activity relationships in SERM design. Its sterically shielded structure provides critical insights into metabolic vulnerabilities of raloxifene while offering a synthetic handle for advanced conjugates. Future studies could leverage this scaffold to develop ER-targeted probes with tunable membrane permeability and resistance to enzymatic degradation.

Properties

CAS Number

182249-24-7

Product Name

4,6-di(tert-Butyldimethylsily) Raloxifene

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C40H55NO4SSi2

Molecular Weight

702.1 g/mol

InChI

InChI=1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3

InChI Key

DGJQFECSJNZUFT-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

[6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.